N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine
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Overview
Description
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine is an organic compound with a complex structure that includes a biphenyl group, a piperazine ring, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine typically involves the condensation of biphenyl-4-carbaldehyde with 4-(4-methylbenzyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-[1,1′-Biphenyl]-4-ylmethylidene]aniline: Similar structure but lacks the piperazine ring.
N′-[(E)-(4-tert-Butylphenyl)methylene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide: Contains a similar piperazine ring but with different substituents
Uniqueness
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine is unique due to the presence of both the biphenyl and piperazine moieties, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
303102-25-2 |
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Molecular Formula |
C25H27N3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C25H27N3/c1-21-7-9-23(10-8-21)20-27-15-17-28(18-16-27)26-19-22-11-13-25(14-12-22)24-5-3-2-4-6-24/h2-14,19H,15-18,20H2,1H3/b26-19+ |
InChI Key |
OJJQFQWIMMDKOB-LGUFXXKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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